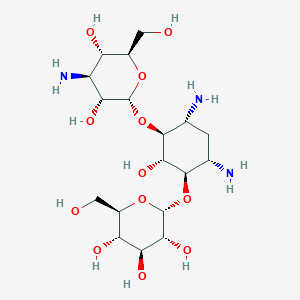
kanamycin X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin X is a kanamycin that is kanamycin A in which the 6'-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).
Applications De Recherche Scientifique
Antimicrobial Therapy
Kanamycin X is primarily used in treating infections caused by multidrug-resistant bacteria, including strains of Mycobacterium tuberculosis. Its effectiveness is notable in cases where traditional antibiotics fail due to resistance mechanisms.
- Case Study: Kanamycin Susceptibility Testing in Tuberculosis
A study evaluated two novel systems for performing indirect kanamycin susceptibility tests on 72 strains of Mycobacterium tuberculosis. The results showed that both the microplate Alamar blue colorimetric method and the Mycobacterium Growth Indicator Tube (MGIT) system demonstrated over 98% agreement with conventional methods, indicating their reliability in clinical settings for rapid testing of kanamycin susceptibility .
Combination Therapy
This compound is often used in combination with other antibiotics to enhance therapeutic efficacy against resistant bacterial strains. For instance, it can be combined with beta-lactams or fluoroquinolones to achieve synergistic effects.
Gene Expression Studies
This compound serves as a selective agent in molecular biology for maintaining plasmids containing antibiotic resistance genes. It is commonly used in recombinant DNA technology to ensure that only those cells containing the plasmid survive.
- Case Study: Impact on Gene Transcription
Research demonstrated that varying concentrations of kanamycin influenced gene transcription levels in recombinant E. coli. Specifically, a concentration of 10 mg/L achieved optimal expression levels of green fluorescent protein (GFP), while higher concentrations led to reduced expression due to toxicity .
Aptamer Development
Recent advancements have utilized kanamycin in the development of aptamers—short, single-stranded RNA or DNA molecules that bind specific targets. These aptamers can be employed in biosensors for detecting kanamycin residues in food and biological samples.
- Detection System Development
An innovative study developed a reduced graphene oxide-based fluorescent aptasensor capable of detecting kanamycin at concentrations as low as 1 pM, showcasing its potential for food safety applications .
Detection of Antibiotic Residues
This compound can be used to monitor antibiotic residues in agricultural products and aquaculture systems, helping to assess environmental contamination and ensure food safety.
- Case Study: Food Safety Monitoring
The aforementioned aptasensor was tested on spiked milk samples, demonstrating its utility in real-world applications for monitoring antibiotic contamination in food products .
Structural Studies
Research into the binding interactions between this compound and various biological macromolecules has provided insights into its mechanism of action and potential modifications for enhanced efficacy.
- Binding with G-Quadruplex Structures
Studies have shown that kanamycin can bind to G-quadruplex structures, which are significant in regulating gene expression and are targets for cancer therapies . This interaction opens avenues for developing new therapeutic strategies leveraging kanamycin's binding properties.
Data Tables
Analyse Des Réactions Chimiques
Conversion to 1-N-AHBA-Kanamycin X
Kanamycin X serves as an intermediate for synthesizing 1-N-(S-4-amino-2-hydroxybutyric acid)-kanamycin X (1-N-AHBA-kanamycin X), a derivative with enhanced antibacterial activity. The process involves:
-
Acylation : Reaction of this compound with S-4-amino-2-hydroxybutyric acid (AHBA) using EDC/HOBt as coupling agents.
-
Purification : Chromatographic isolation (C18 reverse-phase HPLC) yields 1-N-AHBA-kanamycin X with ≥95% purity .
Critical Parameters :
-
pH Control : Maintain pH 7–8 during acylation to ensure optimal nucleophilic attack by the amine group.
-
Stoichiometry : A 1.2:1 molar ratio of AHBA to this compound minimizes side reactions.
Reaction Mechanisms and Selectivity
The synthesis relies on:
-
Regioselective Protection : Benzyl groups shield hydroxyls at positions 2′, 3′, 4′, 2′′, 3′′, 4′′, and 6′′, leaving the 6′′-hydroxyl exposed for deoxygenation .
-
Azide–Amine Interconversion : Azidation (Steps 2 and 6) ensures temporary protection of amines, which are later reduced to free amines in the final deprotection step.
Computational Insights :
Stability and Byproduct Analysis
Propriétés
Formule moléculaire |
C18H35N3O12 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
Clé InChI |
OHNBRQGGOHMIAP-NOAMYHISSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















